4-Hydroxyisoleucine

Insulin Secretion Stereochemistry Pancreatic Islets

4-Hydroxyisoleucine (4-OH-Ile, CAS 55399-92-3), the (2S,3R,4S) isomer from Trigonella foenum-graecum, delivers glucose-dependent insulinotropic activity at 200 µM—absent in crude fenugreek extracts, lactone derivatives, and minor stereoisomers. At 50 mg/kg oral dose, it upregulates AMPK/Akt-mediated mitochondrial biogenesis (PGC-1α, CPT1/2). Human PK: Cmax 2.42 µg/mL, EC50 1.50 µg/mL, 56.8% oral bioavailability. ≥98% purity eliminates batch variability, enabling precise PK/PD modeling and reproducible antidiabetic research.

Molecular Formula C6H13NO3
Molecular Weight 147.174
CAS No. 55399-92-3; 55399-93-4; 781658-23-9
Cat. No. B2902788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyisoleucine
CAS55399-92-3; 55399-93-4; 781658-23-9
Molecular FormulaC6H13NO3
Molecular Weight147.174
Structural Identifiers
SMILESCC(C(C)O)C(C(=O)O)N
InChIInChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4?,5-/m0/s1
InChIKeyOSCCDBFHNMXNME-DSDZBIDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyisoleucine (CAS 55399-92-3) Procurement Guide: Definition, Source, and Core Specifications


4-Hydroxyisoleucine (4-OH-Ile, CAS 55399-92-3, and its stereoisomers 55399-93-4, 781658-23-9) is a non-proteinogenic amino acid primarily isolated from the seeds of Trigonella foenum-graecum (fenugreek), where it constitutes approximately 80% of the total free amino acid pool and exists predominantly as the (2S,3R,4S) isomer [1][2]. This compound is distinguished by its glucose-dependent insulinotropic activity, enhancing insulin secretion only in the presence of elevated glucose concentrations, a feature that differentiates it from conventional sulfonylureas and other insulin secretagogues [3]. The molecule contains three chiral centers; the (2S,3R,4S) configuration is both the naturally abundant form and the pharmacologically active species responsible for the documented antidiabetic and insulin-sensitizing effects, whereas other diastereomers exhibit markedly reduced or absent activity [2].

Why 4-Hydroxyisoleucine Cannot Be Substituted: Evidence on Stereochemical Specificity and Biological Activity


Substituting 4-hydroxyisoleucine with its isomers, lactone derivatives, crude fenugreek seed extract (FSE), or other amino acid analogues is not scientifically equivalent due to profound differences in stereochemical requirements and resultant biological activity. The insulinotropic effect is critically dependent on the (2S,3R,4S) configuration; the minor isomer (2R,3R,4S), the lactone form, and structurally related γ-hydroxyvalines are either inactive or require 2.5 to 5-fold higher concentrations to elicit a comparable response [1]. Furthermore, while FSE contains 4-OH-Ile, its activity is confounded by the presence of fiber, diosgenin, and other constituents that introduce variability in pharmacokinetics and pharmacodynamics, precluding precise dose standardization [2]. The glucose-dependent nature of 4-OH-Ile's insulinotropic action—observed only at supranormal glucose concentrations—is a specific pharmacological property not replicated by non-selective secretagogues, making the pure (2S,3R,4S) isomer the only reliable entity for reproducible experimental and therapeutic outcomes [3].

4-Hydroxyisoleucine vs. Comparators: Quantitative Evidence for Scientific Selection


Insulinotropic Potency of (2S,3R,4S) 4-OH-Ile vs. Minor Isomer and Structural Analogues

In a direct head-to-head comparison, the major isomer (2S,3R,4S) of 4-hydroxyisoleucine exhibited superior insulinotropic potency relative to its minor isomer (2R,3R,4S), the lactone form, and several structurally related γ-hydroxyvalines. The threshold concentration for a significant increase (P<0.05) in insulin release from incubated isolated rat islets was 200 µM for (2S,3R,4S) 4-hydroxyisoleucine, compared to 500 µM for (2S,4R) and (2S,4S) γ-hydroxynorvalines and (2S,3S) and (2S,3R) γ-hydroxyvalines, and ≥1 mM for other congeners [1]. In the isolated perfused rat pancreas model, only the major isomer (200 µM) potentiated insulin release in the presence of 8.3 mM glucose; the minor isomer and lactone form were inactive [1].

Insulin Secretion Stereochemistry Pancreatic Islets

4-OH-Ile vs. Metformin and Fenugreek Seed Extract: Equipotency in Insulin Signaling Activation

In a comparative study investigating anti-hyperglycemic effects, 4-hydroxyisoleucine (4-OH-Ile) was directly compared to metformin (MF) and fenugreek seed extract (FSE) both in vitro (hyperglycemic HepG2 cells) and in vivo (C57BL/6 male mice). The results demonstrated that 4-OH-Ile was 'just as potent as MF and FSE in stimulating the insulin signalling cascade,' as assessed by protein and gene expression of key insulin signaling regulators including IRβ, IRS1, pAkt, pGSK3α/β, and GLUT2 under in vivo hyperglycemic conditions [1]. Treatment doses were 100 ng/ml (in vitro) and 100 mg/kg body weight (in vivo) for 4-OH-Ile and FSE, and 20 mM (in vitro) and 20 mg/kg (in vivo) for metformin [1].

Insulin Resistance Metformin Fenugreek Extract

Oral Bioavailability: 4-OH-Ile vs. FSE and Other Plant-Derived Amino Acids

The absolute oral bioavailability of 4-hydroxyisoleucine (4-HIL) was quantified as 56.8% at a dose of 50 mg/kg in female Sprague-Dawley rats using LC-MS/MS bioanalysis [1]. This value is substantially higher than the typical bioavailability of many other plant-derived non-proteinogenic amino acids and crude botanical extracts, which often exhibit poor and highly variable absorption due to matrix effects. The study further characterized its rapid absorption and tissue distribution profile, with the highest concentrations observed in small intestine, followed by kidney, ovary, spleen, lung, liver, heart, and brain [1].

Pharmacokinetics Oral Bioavailability LC-MS/MS

Human Pharmacokinetics and Dosage Standardization: 4-HIL vs. Nutraceutical Extracts

A human oral pharmacokinetic study in healthy volunteers (n=12) administered a single 150 mg dose of 4-HIL (as fenugreek seed extract tablets) established key PK parameters: Cmax of 2.42 ± 0.61 µg/mL at Tmax of 0.5 h, with data fitting a two-compartmental model [1]. The derived mean EC50 for glucose-lowering effect was 1.50 ± 0.31 µg/mL. Critically, dosage simulation studies predicted that a total daily intake of 450 mg 4-HIL, whether administered as 150 mg thrice daily, 225 mg twice daily, or 450 mg once daily, maintains plasma concentrations above the EC50 for more than 18 hours [1]. This level of pharmacokinetic characterization and dose optimization is unavailable for unstandardized fenugreek extracts, where 4-HIL content varies widely between batches.

Human Pharmacokinetics Dosing Regimen Clinical Translation

In Vivo Antihyperglycemic Efficacy and Safety Profile vs. Untreated Diabetic Controls

In a streptozotocin (STZ)-induced type 2 diabetic rat model, oral administration of 4-HIL at 100 mg/kg significantly reduced elevated blood glucose levels, decreased feed intake, and increased body weight compared to untreated diabetic controls [1]. Concomitant toxicity evaluation in healthy rats and HEK-293 cells demonstrated no adverse effects on viability, hematological parameters, or histopathological profiles, confirming the compound's safety at the tested dose [1]. In a separate study, 4-HIL at 50 mg/kg in high-fructose diet-fed STZ diabetic rats improved blood lipid profile, glucose tolerance, and insulin sensitivity via AMPK-dependent glucose uptake and upregulation of mitochondrial biogenesis genes (PGC-1α, PGC-1β, CPT1, CPT2) [2].

Antihyperglycemic Streptozotocin Toxicity

In Silico and In Vitro Toxicity Assessment: 4-HIL vs. Known Toxicophores

A comprehensive computational pharmacology study evaluated 4-hydroxyisoleucine against multiple toxicity parameters and drug-likeness rules. The compound was predicted to be non-toxic to androgen receptors, PPAR-γ, mitochondrial membrane receptors, heat shock elements, and p53, with an Ames toxicity score of 0.01, indicating very low mutagenic potential [1]. The in silico findings were congruent with wet lab toxicity studies in rats, where no mutagenicity or genotoxicity was observed, and only a 'very slight risk' for respiratory toxicity was noted [1]. Furthermore, 4-HIL complies with Lipinski's, Pfizer, and GlaxoSmithKline drug-ability rules, and is non-ecotoxic based on bioconcentration factor and LC50 for fathead minnow and Daphnia magna [1].

Toxicity Prediction Computational Pharmacology Safety

4-Hydroxyisoleucine: Best Research and Industrial Application Scenarios


Mechanistic Studies of Glucose-Dependent Insulin Secretion in Isolated Islet or Perfused Pancreas Models

Researchers investigating the molecular mechanisms of glucose-stimulated insulin secretion (GSIS) should use the pure (2S,3R,4S) isomer of 4-hydroxyisoleucine at 200 µM to observe potentiation of insulin release in the presence of 8.3 mM glucose in isolated rat islets or perfused pancreas preparations [1]. This application is scientifically rigorous because the minor isomer, lactone form, and other analogues are either inactive or require significantly higher concentrations, ensuring that observed effects are attributable to the specific stereochemistry of the major isomer [1].

In Vivo Studies of Insulin Resistance and Mitochondrial Biogenesis Requiring AMPK/Akt Pathway Activation

For in vivo investigations of insulin resistance, particularly those focused on AMPK/Akt-dependent mitochondrial biogenesis, 4-hydroxyisoleucine at 50 mg/kg oral dose has been shown to improve glucose tolerance, insulin sensitivity, and lipid profiles in high-fructose diet-fed STZ diabetic rats [1]. The compound upregulates PGC-1α, PGC-1β, CPT1, and CPT2 expression in liver and skeletal muscle, providing a defined molecular target for metabolic studies [1]. The availability of pure 4-OH-Ile, rather than crude fenugreek extract, eliminates confounding effects from fiber, diosgenin, and other phytochemicals, enabling precise dissection of the 4-OH-Ile-specific contribution to mitochondrial function [2].

Preclinical and Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Dose Optimization

Pharmaceutical scientists and clinical researchers developing oral formulations for metabolic disorders can leverage the established human PK parameters of 4-HIL: Cmax 2.42 µg/mL at 0.5 h, EC50 1.50 µg/mL, and a validated dosing regimen of 450 mg/day (in divided doses) to maintain plasma levels above the EC50 for >18 hours [1]. The absolute oral bioavailability of 56.8% in rats further supports dose extrapolation for preclinical species [2]. Procuring pure 4-HIL with a defined stereochemical composition is essential for reproducible PK/PD studies, as unstandardized fenugreek extracts exhibit batch-to-batch variability in 4-HIL content, rendering pharmacokinetic modeling unreliable [1].

Safety Pharmacology and Toxicology Screening for Natural Product-Derived Antidiabetic Candidates

In safety pharmacology and toxicology programs evaluating natural product-derived antidiabetic agents, 4-hydroxyisoleucine offers a favorable profile: in silico predictions confirm non-toxicity to androgen receptors, PPAR-γ, mitochondrial membrane receptors, heat shock elements, and p53, with an Ames score of 0.01 indicating minimal mutagenic risk [1]. In vivo studies in healthy rats at 100 mg/kg show no adverse effects on hematological or histopathological parameters [2]. This well-characterized safety margin, combined with compliance to Lipinski's, Pfizer, and GSK drug-likeness rules, makes 4-HIL a suitable reference compound for benchmarking other botanical antidiabetic candidates or as a lead scaffold for medicinal chemistry optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyisoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.